Technical Whitepaper: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 87394-63-6)
Technical Whitepaper: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 87394-63-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, a key intermediate in the synthesis of potent therapeutic agents. This guide covers its chemical properties, detailed synthesis protocols, and its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists.
Core Compound Properties
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its utility as a scaffold in medicinal chemistry.[1]
| Property | Value | Source(s) |
| CAS Number | 87394-63-6 | [2] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [2] |
| Molecular Weight | 231.22 g/mol | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Topological Polar Surface Area (TPSA) | 28.16 Ų | [2] |
| logP (octanol-water) | 1.51 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
Synthesis and Experimental Protocols
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is achieved through a nucleophilic aromatic substitution reaction. The primary precursor for this synthesis is 2-chloro-3-(trifluoromethyl)pyridine.
Synthesis of Precursor: 2-Chloro-3-(trifluoromethyl)pyridine
Several methods have been reported for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine. One common approach involves the oxidation of 3-(trifluoromethyl)pyridine to its N-oxide, followed by chlorination.[3]
Experimental Protocol:
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N-Oxidation: 3-(Trifluoromethyl)pyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form 3-(trifluoromethyl)pyridine N-oxide.
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Chlorination: The resulting 3-(trifluoromethyl)pyridine N-oxide is then allowed to react with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] The reaction mixture is typically heated to drive the reaction to completion.
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Work-up and Purification: After the reaction, excess chlorinating agent is removed, and the mixture is carefully quenched with ice water. The product, 2-chloro-3-(trifluoromethyl)pyridine, is then extracted with an organic solvent (e.g., 1,2-dichloroethane), washed, and purified.[3]
Synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
This final step involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperazine.
Experimental Protocol:
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Reaction Setup: A reaction vessel is charged with 2-chloro-3-(trifluoromethyl)pyridine and an excess of piperazine. Given the reduced reactivity of the halopyridine, the reaction is typically carried out by heating the mixture in neat piperazine.
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Reaction Conditions: The reaction mixture is heated to a temperature sufficient to drive the nucleophilic substitution, which could range from 80°C to 120°C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess piperazine is removed. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine as a solid.
Biological Significance and Application in Drug Development
While 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine itself has not been extensively characterized for its biological activity, it is a crucial intermediate in the synthesis of potent and selective TRPV1 receptor antagonists. The structure-activity relationship studies of a series of pyridinylpiperazine ureas revealed that the presence of a 3-substituted pyridin-2-ylpiperazine moiety is critical for high-affinity antagonism of the TRPV1 receptor.
Role as a TRPV1 Receptor Antagonist Intermediate
Derivatives of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine have been synthesized and evaluated for their ability to modulate TRPV1 activity. The TRPV1 receptor, a non-selective cation channel, is a key player in nociception and is activated by various stimuli including heat, protons, and capsaicin.[4][5] Antagonists of this receptor are of significant interest for the development of novel analgesics.
The following table summarizes the in vitro activity of a key derivative synthesized from 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine.
| Compound ID (from source) | Derivative Structure | Target | Assay | IC₅₀ (nM) | Source |
| 41 | 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | hTRPV1 | Ca²⁺ flux | 3.2 | |
| 41 | 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | rTRPV1 | Ca²⁺ flux | 1.3 |
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor by an agonist (e.g., capsaicin) leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons. The subsequent increase in intracellular Ca²⁺ triggers downstream signaling cascades. Key kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and lowering the threshold for activation, a process implicated in inflammatory pain.[6] Conversely, dephosphorylation contributes to the desensitization of the channel.[4] Antagonists, derived from intermediates like 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine, block this channel activation.
Conclusion
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine is a valuable chemical intermediate, primarily utilized in the synthesis of novel TRPV1 receptor antagonists. Its synthesis is achievable through standard organic chemistry techniques. The development of molecules derived from this scaffold holds promise for the discovery of new therapeutics for pain management. Further research into the direct biological effects of this compound and the optimization of its derivatives could lead to the identification of novel drug candidates.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemscene.com [chemscene.com]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
